molecular formula C11H16N2O5 B2934626 Ethyl 2-(Boc-amino)oxazole-4-carboxylate CAS No. 244236-51-9

Ethyl 2-(Boc-amino)oxazole-4-carboxylate

Cat. No.: B2934626
CAS No.: 244236-51-9
M. Wt: 256.258
InChI Key: SRIWWYRMCONFAS-UHFFFAOYSA-N
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Description

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxazole ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Boc-amino)oxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Introduction of the Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Boc-amino)oxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include:

    Free Amines: Obtained after deprotection of the Boc group.

    Carboxylic Acids: Resulting from the hydrolysis of the ester group.

    Oxidized or Reduced Oxazole Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Ethyl 2-(Boc-amino)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)oxazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Ethyl 2-(Boc-amino)oxazole-4-carboxylate can be compared with other similar compounds:

    Ethyl 2-aminooxazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive in certain conditions.

    Ethyl 2-(tert-butoxycarbonyl)aminooxazole-5-carboxylate: Similar structure but with a different position of the carboxylate group, leading to different reactivity and applications.

    2-Aminooxazole-4-carboxylic acid ethyl ester: Another related compound with different protecting groups and reactivity profiles.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWWYRMCONFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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